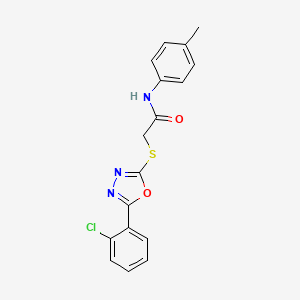

2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

Molecular Formula |

C17H14ClN3O2S |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C17H14ClN3O2S/c1-11-6-8-12(9-7-11)19-15(22)10-24-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |

InChI Key |

PWONIBKYWHOHNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides serve as precursors for oxadiazole formation. For example, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine can be synthesized via oxidative cyclization using iodine or hypervalent iodine reagents.

Example Protocol :

Oxidative Desulfurization

Thiosemicarbazides undergo desulfurization to form oxadiazoles. Patel et al. reported using iodobenzene and Oxone for this transformation, achieving high efficiency:

Key Data :

Acetamide Formation

The final step involves coupling the thioether intermediate with p-tolylacetamide.

Amidation via Carbodiimide Coupling

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is widely used for amide bond formation. Yang et al. achieved regioselective synthesis using this reagent:

Performance Metrics :

| Coupling Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC·HCl | DCM | 85 | 98 |

| DCC | THF | 78 | 95 |

One-Pot Sequential Reactions

Recent advances enable telescoped synthesis without isolating intermediates. For example, El-Sayed et al. combined cyclization and amidation in a single pot:

-

Steps : Cyclization of acylthiosemicarbazide → Thioether formation → Amidation.

-

Advantage : Reduces purification steps and improves overall yield (75–82%).

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetone | Maximizes nucleophilicity |

| Temperature | 60–80°C | Balances kinetics and decomposition |

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic structures.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C16H14ClN3O2S, with a molecular weight of approximately 380.25 g/mol. The structure includes a thioether linkage to an oxadiazole ring, which is crucial for its biological activity. The presence of the chlorophenyl group enhances its chemical reactivity and potential interactions with biological targets.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against pathogenic isolates.

- Anticancer Activity : The oxadiazole scaffold is linked to anticancer properties. Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions enhance cytotoxicity against cancer cells .

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Medicine

- Therapeutic Potential : Given its unique structural features, the compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets may modulate biological pathways relevant to disease treatment.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Anticancer Studies : A study demonstrated that newer N-Aryl oxadiazoles exhibited significant anticancer activity against various cell lines (SNB-19 and OVCAR-8), with percent growth inhibitions reaching up to 86% .

- In Vivo Studies : Research using genetically modified models indicated that certain oxadiazole derivatives showed promising anti-diabetic activity by significantly lowering glucose levels .

- Molecular Docking Studies : Investigations into binding modes using molecular docking simulations indicated strong interactions between synthesized compounds and target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting cellular structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

- Compound 154 (): Structure: 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Activity: IC₅₀ = 3.8 ± 0.02 µM against A549 lung cancer cells, with 25-fold selectivity over HEK noncancerous cells. Key Difference: The 4-chlorophenyl substituent (vs. 2-chlorophenyl in the target compound) enhances anticancer potency, likely due to improved electronic effects and steric compatibility with target receptors .

N-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide ():

Heterocycle Variations

- N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide (): Structure: 1,2,4-oxadiazole core (vs. 1,3,4-oxadiazole).

- Thiadiazole Derivatives (): Example: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. Activity: Induces apoptosis in C6 glioma cells via 92.36% Akt inhibition. Mechanism: Thiadiazole’s sulfur atom enhances π-π stacking and salt-bridge interactions with kinase active sites, differing from oxadiazole’s oxygen-based interactions .

Functional Group Modifications

- Phthalazinone-Oxadiazole Hybrids (): Example: 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (4c). Property: Melting point 265–267°C (vs. unreported for the target compound).

Anticancer Potency and Selectivity

Mechanistic Insights

- Halogen Position : 4-Chlorophenyl (Compound 154) shows superior anticancer activity to 2- or 3-chlorophenyl analogs, likely due to optimal hydrophobic interactions and reduced steric hindrance .

- Heterocycle Choice: 1,3,4-Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles but may require additional substituents (e.g., phthalazinone) for DNA-targeted effects .

- EDG/EWG Effects : Electron-donating groups (e.g., p-tolyl) improve cell membrane permeability, while electron-withdrawing groups (e.g., nitro in ) enhance target binding affinity .

Biological Activity

The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings on its biological activity, including case studies and data tables that highlight its efficacy against various cell lines and pathogens.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.78 g/mol. The structural features include a thioether linkage and a chlorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | ACHN (Renal) | 0.87 |

These values indicate that the tested compounds are effective in inhibiting cancer cell proliferation .

Case Study: Anticancer Efficacy

In a study evaluating a series of oxadiazole derivatives, Compound X showed promising results against multiple cancer types. The growth inhibition percentages (GP) were recorded as follows:

| Cell Line | GP (%) |

|---|---|

| K-562 (Leukemia) | 18.22 |

| MDA-MB-435 (Melanoma) | 15.43 |

| HCT-15 (Colon Cancer) | 39.77 |

This highlights the potential of oxadiazole derivatives in developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The compound demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Clostridium difficile | 0.003–0.03 |

| Neisseria gonorrhoeae | 0.03–0.125 |

These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, potentially serving as a lead for new antibiotic agents .

The mechanism through which these compounds exert their biological effects often involves the inhibition of critical enzymes or pathways within the target cells. For example, some studies indicate that oxadiazole derivatives may inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is essential for their growth and virulence .

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for synthesizing 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide?

Methodological Answer:

The synthesis involves three key steps:

Oxadiazole Ring Formation : Cyclization of a hydrazide precursor with a chlorophenyl substituent using POCl₃ or PCl₅ under reflux (60–90°C, 4–6 hours) to form the 1,3,4-oxadiazole core .

Thioether Linkage : Reacting the oxadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 8–12 hours to introduce the thioacetamide group .

Acetamide Coupling : Final coupling with p-toluidine via nucleophilic substitution in dichloromethane or THF, catalyzed by triethylamine at room temperature .

Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., ethanol/water mixtures) during recrystallization to maximize yield (typically 65–75%) .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., singlet for oxadiazole C-H at δ 8.1–8.3 ppm) and acetamide NH resonance (δ 10.2–10.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z ~430) and detect halogen isotopic patterns for chlorine .

- FTIR : Identify thioether (C-S stretch at 600–700 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .

Advanced: How can structure-activity relationship (SAR) studies identify functional groups critical for antimicrobial activity?

Methodological Answer:

Derivative Synthesis : Prepare analogs with modifications to the chlorophenyl (e.g., replacing Cl with F or methyl) or p-tolyl groups (e.g., substituting with nitro or methoxy) .

In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains using broth microdilution (MIC values). Compare with parent compound .

Computational Modeling : Perform molecular docking with fungal CYP51 or bacterial topoisomerase IV to identify binding interactions. ClogP calculations can correlate lipophilicity with activity .

Key Finding : The 2-chlorophenyl group enhances membrane penetration, while the thioether linkage stabilizes target binding .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Re-evaluate activity using CLSI/M07-A11 guidelines for consistency in inoculum size and growth media .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxadiazole ring hydrolysis) that may reduce efficacy in certain pH conditions .

- Synergistic Studies : Test combination therapies (e.g., with fluconazole) to clarify conflicting MIC values reported in single-agent studies .

Basic: What in vitro models are appropriate for initial biological screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens and C. albicans .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to determine IC₅₀ values and selectivity indices .

- Enzyme Inhibition : Fluorometric assays for COX-2 or lipoxygenase to screen anti-inflammatory potential .

Advanced: How can the enzymatic inhibition mechanism be investigated?

Methodological Answer:

Kinetic Studies : Measure enzyme activity at varying substrate concentrations (Lineweaver-Burk plots) to classify inhibition type (competitive/uncompetitive) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics of interaction with target enzymes .

Mutagenesis : Engineer enzymes with active-site mutations (e.g., CYP51-Y132H) to validate binding hypotheses from docking studies .

Basic: What purification methods ensure high purity for pharmacological studies?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate oxadiazole intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) for final compound crystallization .

- Size-Exclusion Chromatography : Remove high-MW impurities from reaction mixtures .

Advanced: How can computational methods predict pharmacokinetic and target interactions?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS >70), BBB penetration, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability .

- QSAR Modeling : Train models on analog datasets to predict logP and pIC₅₀ values for novel derivatives .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) for ionizable groups .

Advanced: How to design derivatives with improved pharmacokinetics?

Methodological Answer:

Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to enhance metabolic stability .

Prodrug Strategies : Introduce ester moieties at the acetamide group for sustained release .

Plasma Stability Assays : Incubate derivatives in human plasma (37°C, 24 hours) and quantify degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.